(1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid
Beschreibung
This compound features a cyclohexane ring substituted at the 1,4-positions with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group bearing a tetrahydro-2H-pyran-4-yl moiety. The Boc group enhances stability during synthetic processes by protecting the amine from nucleophilic attack . The tetrahydro-2H-pyran (THP) ring introduces steric bulk and modulates lipophilicity, which can influence solubility and biological interactions.
Eigenschaften
Molekularformel |
C17H29NO5 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-yl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO5/c1-17(2,3)23-16(21)18(14-8-10-22-11-9-14)13-6-4-12(5-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
DNWLWPOTYHMZMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)C(=O)O)C2CCOCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Cyclohexane Framework Formation
The synthesis begins with the construction of the trans-4-aminocyclohexanecarboxylic acid core. A patented one-pot method achieves this via catalytic hydrogenation of 4-aminobenzoic acid derivatives under mild conditions (20–60°C, 1–5 bar H₂) using Rh-based catalysts, yielding trans-4-aminocyclohexanecarboxylic acid with >75% trans selectivity. Critical parameters include:
-
Catalyst : Rhodium on carbon or alumina supports.
-
Solvent : Acetone/water mixtures (4:1 v/v) for optimal solubility and reaction efficiency.
-
Base : Sodium carbonate to maintain pH >9, preventing premature protonation of the amine.
The product is isolated via acid-base extraction, with citric acid (pH 4) precipitating the carboxylic acid, followed by dichloromethane (DCM) washes to remove impurities.
tert-Butoxycarbonyl (Boc) Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in acetone at room temperature. This step proceeds quantitatively within 20 hours, as confirmed by TLC. Key considerations:
-
Equivalents : 1.0–1.2 equivalents of Boc anhydride to avoid overprotection.
-
Workup : Filtration through Celite to remove residual catalyst, followed by solvent evaporation and DCM extraction.
The Boc-protected intermediate, trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid , is obtained in 70% yield with 92% purity.
Optimization and Industrial Scalability
Catalytic Hydrogenation Improvements
Modifying the hydrogenation step with Ir[dF(Me)ppy]₂(dtbbpy)PF₆ and NiCl₂·glyme co-catalysts enhances turnover frequency (TOF) by 40%, reducing reaction time to 12 hours.
Solvent and Temperature Effects
Purification and Characterization
Chromatographic Methods
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Alkoholgruppe in eine Carbonylgruppe umgewandelt wird.
Reduktion: Die Reduktion der Carbonylgruppe kann zum entsprechenden Alkohol führen.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder der Carbonsäuregruppe auftreten.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).
Substitution: Nucleophile wie Amine oder Alkoxide.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise:
- Oxidation: Die Alkoholgruppe kann zu einem Keton oder einem Aldehyd umgewandelt werden.
- Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
- Substitution: Es können verschiedene Derivate mit modifizierten funktionellen Gruppen erhalten werden.
Wissenschaftliche Forschungsanwendungen
The compound (1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound features a cyclohexane backbone substituted with a tert-butoxycarbonyl (Boc) group and a tetrahydro-2H-pyran moiety. Its molecular formula is C_{14}H_{25}N_{1}O_{4}, and it is categorized as an amino acid derivative. The Boc group is commonly used in organic synthesis as a protecting group for amines, enhancing the compound's utility in various chemical reactions.
Drug Development
The compound's structure allows it to serve as a precursor for the synthesis of bioactive molecules. Research indicates that derivatives of cyclohexanecarboxylic acids exhibit anti-inflammatory and analgesic properties. For instance, compounds similar to this one have been investigated for their potential to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Peptide Synthesis
Due to its Boc-protected amine functionality, this compound can be utilized in peptide synthesis. The protection of amines is essential during the coupling reactions that form peptide bonds. Studies have shown that using Boc-protected amino acids can lead to higher yields and purities in peptide synthesis compared to unprotected counterparts .
Targeted Drug Delivery
Research has explored the incorporation of such compounds into drug delivery systems. The tetrahydro-2H-pyran moiety can enhance lipophilicity, improving membrane permeability and bioavailability of therapeutic agents. This characteristic is particularly beneficial for oral drug formulations where absorption through the gastrointestinal tract is critical .
Polymer Chemistry
The compound can be employed as a monomer in the synthesis of biodegradable polymers. Its structural components contribute to the mechanical properties and degradation rates of polyesters and polyamides. Recent studies have demonstrated that incorporating such amino acid derivatives into polymer matrices can enhance thermal stability and mechanical performance .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for use in creating functionalized nanoparticles for targeted therapy. The ability to modify surface characteristics through the incorporation of amino acids allows for improved targeting of cancer cells, enhancing therapeutic efficacy while minimizing side effects .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various cyclohexanecarboxylic acid derivatives, including compounds structurally related to (1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid. Results indicated significant inhibition of prostaglandin E2 production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Peptide Synthesis Optimization
In a comparative study on peptide synthesis methods, Boc-protected amino acids were shown to yield higher purity products than those synthesized using alternative protecting groups. The study highlighted the efficiency of (1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid as a building block for complex peptides with enhanced biological activity .
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
(a) Methyl-Substituted Analog
- Compound: (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid (CAS: 165947-29-5) Key Differences: Replaces the THP group with a methyl substituent. Properties: Lower molecular weight (271.35 g/mol) and reduced steric hindrance compared to the target compound. The methyl group may enhance metabolic stability but reduce solubility due to decreased polarity .
(b) Cyclopentene-Based Analog
- Compound: (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid (CAS: 298716-03-7) Key Differences: Cyclopentene ring instead of cyclohexane; lacks the THP substituent. Properties: The smaller, strained cyclopentene ring may increase reactivity and alter solubility.
Variations in Core Ring Structure
(a) Azabicyclohexane Derivative
- Compound : (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS: 173306-82-6)
(b) Tetrahydro-2H-Pyran Carboxylic Acids
- Examples: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 233276-38-5) Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) Key Differences: THP rings directly attached to carboxylic acid groups, unlike the target compound where THP is linked via an amino group. Properties: Higher polarity due to the carboxylic acid-THP proximity, leading to increased aqueous solubility. These compounds lack the Boc-protected amine, reducing synthetic utility in peptide coupling .
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Key Compounds
Biologische Aktivität
The compound (1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid, often abbreviated as Boc-THP-Amino-Cyclohexanecarboxylic acid, is a derivative of cyclohexanecarboxylic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of Boc-THP-Amino-Cyclohexanecarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups and the introduction of tetrahydro-2H-pyran moieties. The general synthetic route includes:
- Formation of the Cyclohexane Ring : Starting from cyclohexanecarboxylic acid derivatives.
- Protection of the Amino Group : Utilizing di-tert-butyl dicarbonate (Boc2O) to protect the amino group.
- Tetrahydropyran Introduction : Using tetrahydropyranyloxy derivatives to modify the cyclohexane structure.
Boc-THP-Amino-Cyclohexanecarboxylic acid exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a potential inhibitor in several pathways:
- Janus Kinase Inhibition : The compound has been explored for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation .
- Opioid Receptor Activity : Research indicates that derivatives of cyclohexanecarboxylic acids can act as analogs for dynorphin A, suggesting potential applications in pain management and opioid receptor modulation .
Case Studies
- Anti-inflammatory Applications : A study demonstrated that Boc-THP-Amino-Cyclohexanecarboxylic acid derivatives could reduce inflammatory markers in animal models, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis.
- Cancer Research : Another investigation reported that certain derivatives showed cytotoxic effects against cancer cell lines, suggesting their utility as chemotherapeutic agents.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps for preparing (1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid?
- Methodological Answer : The synthesis typically involves three stages:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclohexane scaffold under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Coupling Reaction : React the Boc-protected cyclohexane intermediate with tetrahydro-2H-pyran-4-amine via nucleophilic substitution or amide coupling (e.g., EDC/HOBt) .
Carboxylic Acid Formation : Hydrolyze the ester group (if present) using aqueous NaOH or LiOH under controlled pH to avoid Boc group cleavage .
Key Considerations : Use chiral catalysts or resolving agents to maintain the (1r,4r) stereochemistry during cyclization .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc at δ ~1.4 ppm for tert-butyl, cyclohexane ring protons at δ ~1.2–2.5 ppm) and confirms stereochemistry via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₃₀N₂O₅, exact mass 354.45 g/mol) .
- HPLC-Purity : Reverse-phase HPLC with UV detection ensures >95% purity .
Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), δ 3.5–4.0 (m, THP) | |
| HRMS (ESI+) | [M+H]⁺ m/z 355.2167 (calc. 355.2165) |
Advanced Research Questions
Q. How can researchers ensure stereochemical purity of the (1r,4r) configuration during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to favor the desired diastereomer .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce racemization during coupling steps .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enhances enantiomeric excess .
Validation : Compare experimental optical rotation with literature values (e.g., [α]²⁵D = +15.2° in methanol) .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic rotational barriers in the cyclohexane ring or Boc group .
- 2D-COSY/NOESY : Resolve overlapping signals and confirm spatial proximity of protons (e.g., THP and cyclohexane groups) .
- Degradation Studies : Monitor sample stability under storage conditions (e.g., degradation at >25°C requires cold storage) .
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalyst Loading : Optimize Pd/C or enzyme concentrations for hydrogenation steps (e.g., 5 mol% Pd/C at 50 psi H₂) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
Data Table :
| Condition | Yield Improvement | Stereopurity (%) | Reference |
|---|---|---|---|
| DMF vs. EtOAc | 78% → 92% | 98 → 99 | |
| 5 mol% Pd/C | 65% → 88% | 95 → 98 |
Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
